3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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Overview
Description
3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of fluorine, methoxy, piperazine, triazole, and pyridazine moieties
Scientific Research Applications
3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: It can be used in the development of advanced materials with specific properties, such as fluorescence, conductivity, or catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluoro-Methoxybenzoyl Intermediate: This involves the reaction of 3-fluoro-4-methoxybenzoic acid with suitable reagents to form the corresponding acid chloride or ester.
Piperazine Coupling: The intermediate is then reacted with piperazine to form the 3-fluoro-4-methoxybenzoyl-piperazine derivative.
Triazole Formation: The piperazine derivative is further reacted with a triazole precursor under suitable conditions to form the triazole ring.
Pyridazine Ring Formation: Finally, the triazole-piperazine derivative is cyclized with appropriate reagents to form the pyridazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to form a corresponding hydroxy or hydrogenated derivative.
Substitution: The piperazine and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-fluoro-4-methoxybenzoic acid, while reduction of the fluoro group may yield 3-hydroxy-4-methoxybenzoyl derivatives.
Mechanism of Action
The mechanism of action of 3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxybenzoyl)propionic acid: Shares the fluoro-methoxybenzoyl moiety but lacks the piperazine, triazole, and pyridazine rings.
Methyl 3-fluoro-4-methoxybenzoate: Similar in structure but lacks the piperazine, triazole, and pyridazine rings.
Uniqueness
3-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its combination of multiple functional groups and heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-28-15-3-2-13(10-14(15)19)18(27)25-8-6-24(7-9-25)16-4-5-17(23-22-16)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQBITQMVVCTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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